molecular formula C21H15NO5 B2687640 N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide CAS No. 923250-64-0

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide

Cat. No.: B2687640
CAS No.: 923250-64-0
M. Wt: 361.353
InChI Key: XLIYSZXNQGYJBF-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound is characterized by the presence of a chromenone core, a methoxyphenyl group, and a furan-2-carboxamide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, 4-hydroxycoumarin, and furan-2-carboxylic acid.

    Step 1 - Aldol Condensation: 4-methoxybenzaldehyde reacts with 4-hydroxycoumarin in the presence of a base (e.g., sodium hydroxide) to form 2-(4-methoxyphenyl)-4H-chromen-4-one.

    Step 2 - Amide Formation: The chromenone derivative is then reacted with furan-2-carboxylic acid chloride in the presence of a base (e.g., triethylamine) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide: Similar structure but with an acetamide group instead of a furan-2-carboxamide moiety.

    N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide: Contains a benzamide group, offering different chemical properties and biological activities.

Uniqueness

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is unique due to the presence of both the chromenone and furan-2-carboxamide moieties, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5/c1-25-15-7-4-13(5-8-15)20-12-17(23)16-11-14(6-9-18(16)27-20)22-21(24)19-3-2-10-26-19/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIYSZXNQGYJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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